(3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of (3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the development of cancer and other diseases. It is also believed to have an effect on the immune system, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine is its potential application in the treatment of various diseases. However, there are also some limitations to its use in lab experiments. For example, it may be difficult to obtain sufficient quantities of the compound for large-scale experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on (3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine. One area of focus is the development of more efficient synthesis methods to obtain larger quantities of the compound. Another area of focus is the study of its mechanism of action, which may lead to the development of more effective treatments for cancer and other diseases. In addition, further research is needed to determine the potential side effects and toxicity of the compound.
Synthesis Methods
The synthesis of (3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine is a complex process that involves several steps. One of the most commonly used methods is the solid-phase synthesis method, which involves the use of a resin-bound intermediate. The intermediate is then subjected to a series of chemical reactions to yield the final product.
Scientific Research Applications
(3R*,4S*)-4-(3-methoxyphenyl)-1-(3-pyridin-4-ylpropanoyl)pyrrolidin-3-amine has been extensively studied for its potential application in the treatment of various diseases. It has been found to be effective in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has also been found to have anti-inflammatory and analgesic properties.
properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-3-pyridin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-16-4-2-3-15(11-16)17-12-22(13-18(17)20)19(23)6-5-14-7-9-21-10-8-14/h2-4,7-11,17-18H,5-6,12-13,20H2,1H3/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIMQKBYFZBDNE-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC2N)C(=O)CCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2N)C(=O)CCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.